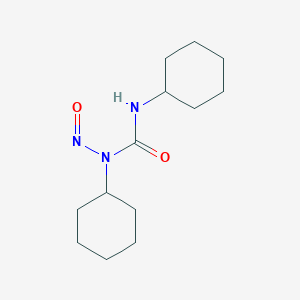
Bcnyu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bcnyu is a compound that has been studied extensively for its potential therapeutic applications. It is a synthetic compound that is structurally similar to natural compounds found in the body. Bcnyu has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In
Mecanismo De Acción
The mechanism of action of bcnyu is not fully understood. However, it is thought to work by modulating various signaling pathways in the body. Bcnyu has been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and cancer cell growth. Bcnyu has also been shown to activate certain receptors in the body, which can lead to neuroprotection.
Efectos Bioquímicos Y Fisiológicos
Bcnyu has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes. Bcnyu has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, bcnyu has been shown to protect neurons from damage, which can help to prevent neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using bcnyu in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, bcnyu has been shown to have a wide range of biological effects, which makes it a versatile compound for studying various diseases and conditions. However, one of the limitations of using bcnyu in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of bcnyu. One direction is to further investigate its mechanism of action, which can help to identify new therapeutic applications for the compound. Another direction is to study the pharmacokinetics of bcnyu, which can help to determine the optimal dosage and administration route for the compound. Additionally, bcnyu can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, bcnyu is a synthetic compound that has been studied extensively for its potential therapeutic applications. It has a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. The synthesis method of bcnyu is straightforward, and the compound has several advantages for lab experiments. However, its mechanism of action is not fully understood, which presents a challenge for interpreting experimental results. Nevertheless, bcnyu has several promising future directions for research, which can lead to the development of new drugs for various diseases and conditions.
Métodos De Síntesis
The synthesis method of bcnyu involves several steps. The starting material is a commercially available compound, which is then modified through a series of chemical reactions. The final product is purified using various techniques, including column chromatography and recrystallization. The yield of the synthesis process is typically high, and the purity of the final product is also high.
Aplicaciones Científicas De Investigación
Bcnyu has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis. Bcnyu has also been shown to have anti-cancer properties, making it a potential treatment for various types of cancer. Additionally, bcnyu has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
18664-26-1 |
|---|---|
Nombre del producto |
Bcnyu |
Fórmula molecular |
C13H23N3O2 |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
1,3-dicyclohexyl-1-nitrosourea |
InChI |
InChI=1S/C13H23N3O2/c17-13(14-11-7-3-1-4-8-11)16(15-18)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,17) |
Clave InChI |
QPCXBDFOKPFIOP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)N(C2CCCCC2)N=O |
SMILES canónico |
C1CCC(CC1)NC(=O)N(C2CCCCC2)N=O |
Otros números CAS |
18664-26-1 |
Sinónimos |
1,3-bis(cyclohexyl)-1-nitrosourea BCNYU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



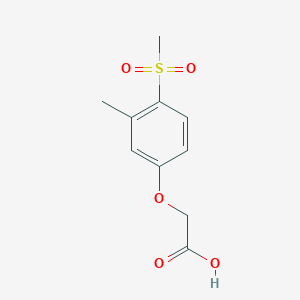
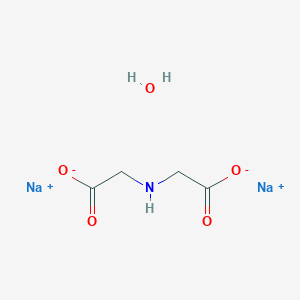
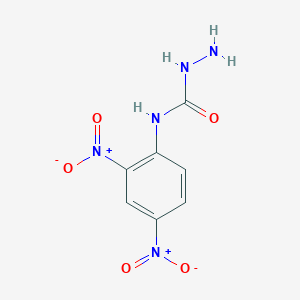
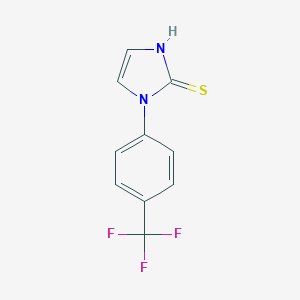
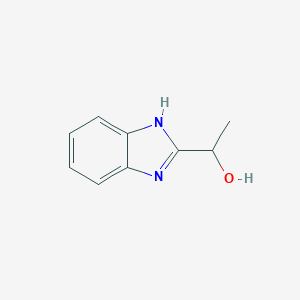
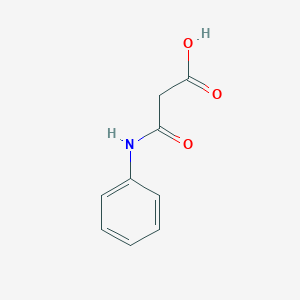
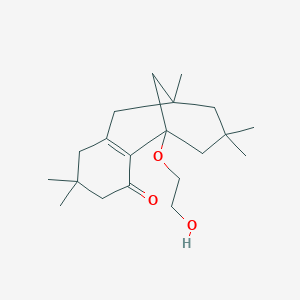
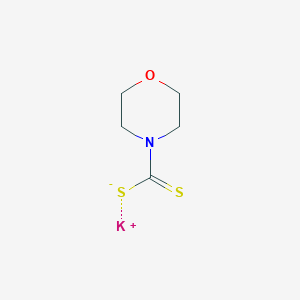
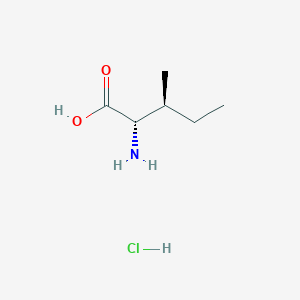
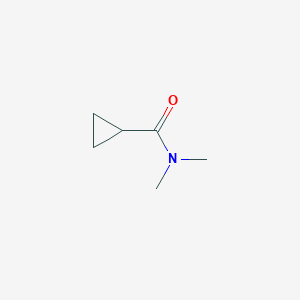
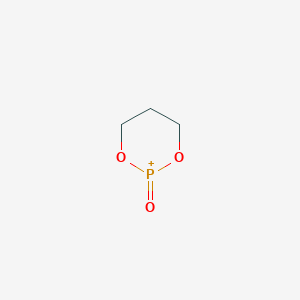
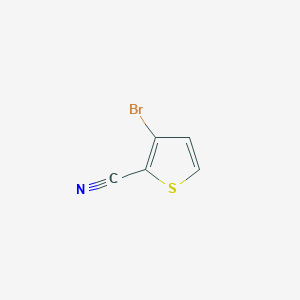
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)
![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)